

# (2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2,4-Difluorophenyl)methanethiol

Cat. No.: B062599

[Get Quote](#)

CAS Number: 170924-51-3

This technical guide provides an in-depth overview of **(2,4-Difluorophenyl)methanethiol**, a fluorinated aromatic thiol of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential applications.

## Chemical Properties and Data

**(2,4-Difluorophenyl)methanethiol**, also known as 2,4-difluorobenzyl mercaptan, is an organosulfur compound featuring a difluorinated benzene ring attached to a methanethiol group.<sup>[1]</sup> The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.<sup>[1]</sup>

Table 1: Physicochemical Properties of **(2,4-Difluorophenyl)methanethiol**

Property	Value	Reference
CAS Number	170924-51-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> S	[1]
Molecular Weight	160.18 g/mol	[1]
Appearance	Liquid	[1]
Purity	Typically ≥97.0%	[1]
InChI	InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2	[1]
InChIKey	OVVKITNMPZZCSS-UHFFFAOYSA-N	[1]
SMILES	C(S)C1=C(F)C=C(F)C=C1	[1]

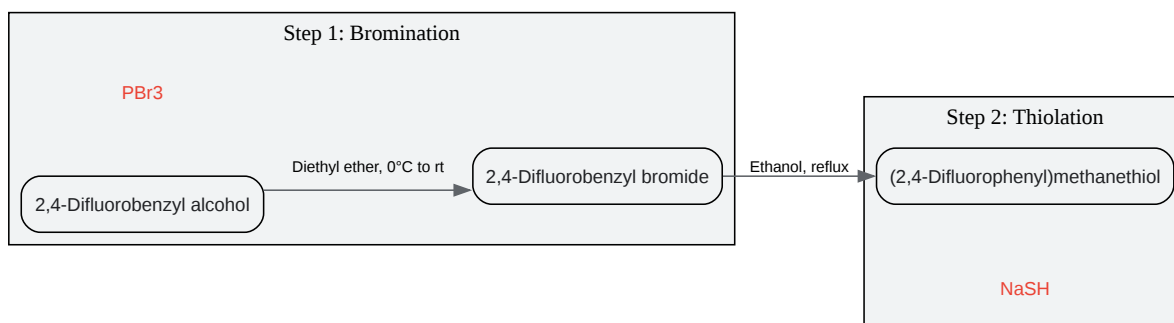
Table 2: Predicted Spectroscopic Data for **(2,4-Difluorophenyl)methanethiol**

While specific experimental spectra for **(2,4-Difluorophenyl)methanethiol** are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and the known data for similar compounds.

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Aromatic protons (multiplets, $\sim 6.8\text{-}7.5$ ppm), methylene protons (singlet or triplet, $\sim 3.7$ ppm), thiol proton (singlet or triplet, $\sim 1.6\text{-}2.0$ ppm).
$^{13}\text{C}$ NMR	Aromatic carbons (multiple signals, $\sim 104\text{-}165$ ppm, with C-F couplings), methylene carbon ( $\sim 25\text{-}35$ ppm).
$^{19}\text{F}$ NMR	Two distinct signals for the fluorine atoms on the aromatic ring.
IR Spectroscopy	S-H stretching (weak, $\sim 2550\text{ cm}^{-1}$ ), C-H stretching (aromatic and aliphatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$ ), C=C stretching (aromatic, $\sim 1400\text{-}1600\text{ cm}^{-1}$ ), C-F stretching ( $\sim 1100\text{-}1300\text{ cm}^{-1}$ ). <sup>[3]</sup>
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 160.18$ , with characteristic fragmentation patterns including loss of SH and fragments corresponding to the difluorobenzyl cation.

## Synthesis of (2,4-Difluorophenyl)methanethiol

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For **(2,4-Difluorophenyl)methanethiol**, a plausible synthetic route involves the S-alkylation of a hydrosulfide salt with 2,4-difluorobenzyl bromide. The precursor, 2,4-difluorobenzyl bromide, can be synthesized from 2,4-difluorobenzyl alcohol.



[Click to download full resolution via product page](#)

**Figure 1.** Synthetic pathway for (2,4-Difluorophenyl)methanethiol.

## Experimental Protocol: Synthesis of 2,4-Difluorobenzyl bromide from 2,4-Difluorobenzyl alcohol

This protocol is adapted from a general procedure for the synthesis of benzyl bromides.

Materials:

- 2,4-Difluorobenzyl alcohol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Diethyl ether
- Ice water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Hexane and ethyl acetate for elution

Procedure:

- Dissolve 2,4-difluorobenzyl alcohol (1 equivalent) in diethyl ether in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add phosphorus tribromide (0.7 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding ice water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with water and then with saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 2,4-difluorobenzyl bromide by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a colorless liquid.<sup>[1]</sup>

## Experimental Protocol: Synthesis of (2,4-Difluorophenyl)methanethiol

This protocol is based on a general method for the preparation of thiols from alkyl halides.

Materials:

- 2,4-Difluorobenzyl bromide
- Sodium hydrosulfide (NaSH)

- Ethanol
- Dilute hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask, dissolve sodium hydrosulfide (a slight excess, e.g., 1.1 equivalents) in ethanol.
- Add 2,4-difluorobenzyl bromide (1 equivalent) to the solution.
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and acidify with dilute hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **(2,4-Difluorophenyl)methanethiol**.
- Further purification can be achieved by vacuum distillation if necessary.

## Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is present in several approved drugs and clinical candidates, highlighting its importance.

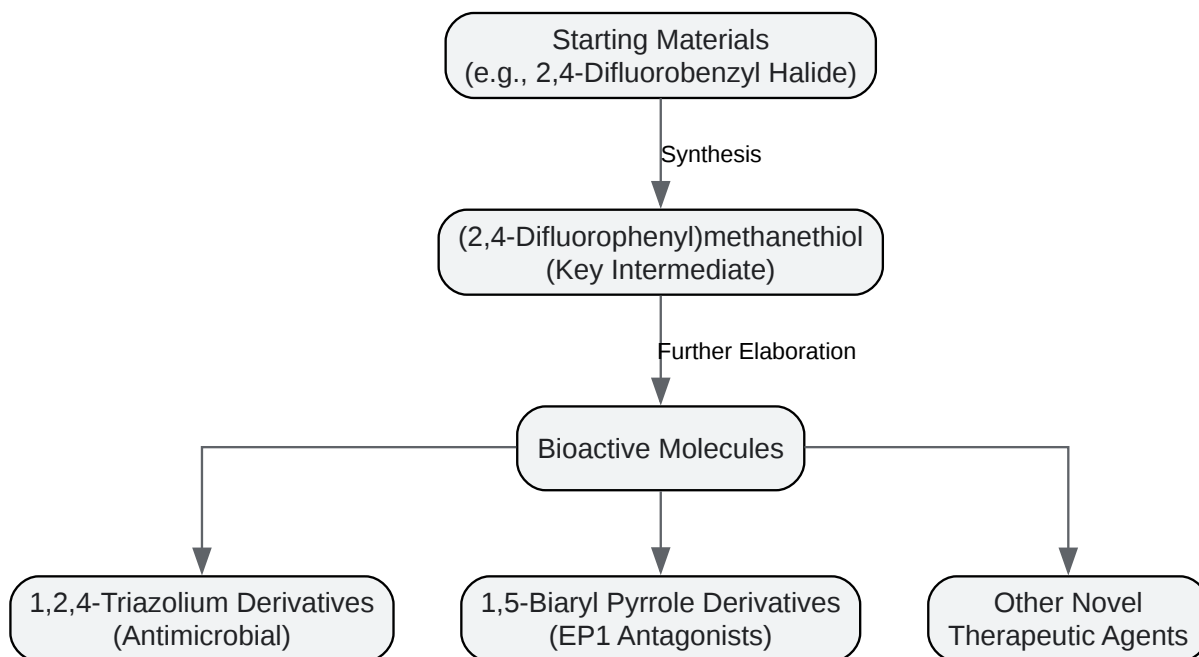
**(2,4-Difluorophenyl)methanethiol** serves as a key intermediate for introducing the 2,4-difluorobenzylthio moiety into more complex molecules. Its precursor, 2,4-difluorobenzyl bromide, is utilized in the synthesis of various biologically active compounds, including:

- Novel 1,2,4-triazolium derivatives: These compounds have been investigated for their potential antimicrobial activities.[\[1\]](#)[\[4\]](#)
- 1,5-biaryl pyrrole EP1 receptor antagonists: These molecules are being explored for the treatment of pain and inflammation.[\[1\]](#)[\[4\]](#)

Furthermore, the "2,4-difluoro" structural element is a key component of important pharmaceuticals such as:

- Fexuprazan: A novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[\[5\]](#)
- Diflunisal: A non-steroidal anti-inflammatory drug (NSAID).[\[2\]](#)

The synthesis of these and other similar drugs often involves the use of intermediates containing the 2,4-difluorophenyl group. **(2,4-Difluorophenyl)methanethiol** is a valuable synthon for accessing novel chemical entities with potential therapeutic applications.



[Click to download full resolution via product page](#)

**Figure 2.** Role of **(2,4-Difluorophenyl)methanethiol** in drug discovery workflow.

## Safety and Handling

**(2,4-Difluorophenyl)methanethiol** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for similar thiols and fluorinated compounds, the following should be considered:

- Irritation: May cause skin, eye, and respiratory irritation.
- Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
- Odor: Thiols are known for their strong, unpleasant odors.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

## Conclusion

**(2,4-Difluorophenyl)methanethiol** is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a reactive thiol group makes it an attractive intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 170924-51-3: 2,4-Difluorobenzenemethanethiol [cymitquimica.com]
- 2. (2,4-Difluorophenyl)methanethiol - Hohe reinheit | DE [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. Methanethiol [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062599#2-4-difluorophenyl-methanethiol-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)